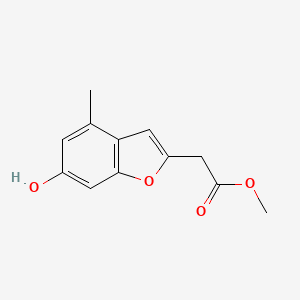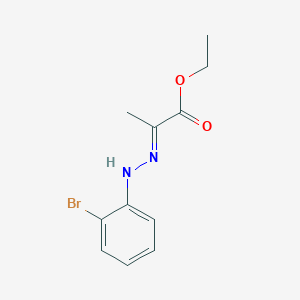
Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate is a yellow to orange crystalline solid with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . It is insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of antibacterial drugs, dyes, and pesticides .
Preparation Methods
Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate can be synthesized through a multi-step process:
Reaction of Bromobenzene with Acetone Hydrazone: Bromobenzene reacts with acetone hydrazone under alkaline conditions to form an intermediate.
Reaction with Acetic Anhydride: The intermediate is then reacted with acetic anhydride to yield this compound.
Industrial production methods for this compound typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions vary based on the specific reaction conditions and reagents employed .
Scientific Research Applications
Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate: This compound has a similar structure but with the bromine atom at the para position instead of the ortho position.
Ethyl 2-(2-(2-chlorophenyl)hydrazono)propanoate: This compound has a chlorine atom instead of a bromine atom at the ortho position.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-bromophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-7-5-4-6-9(10)12/h4-7,14H,3H2,1-2H3/b13-8+ |
InChI Key |
ABWATJIINFXJFJ-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1Br)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


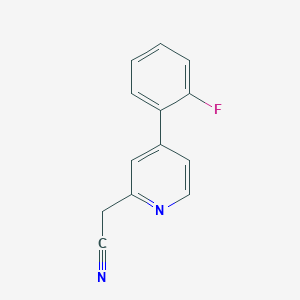
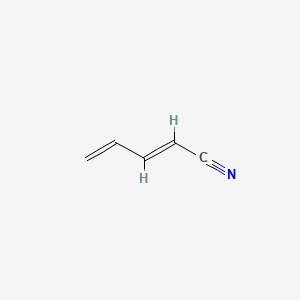
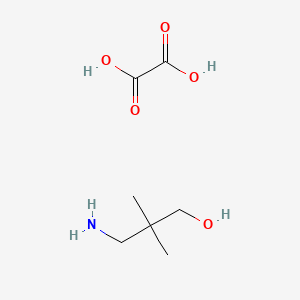
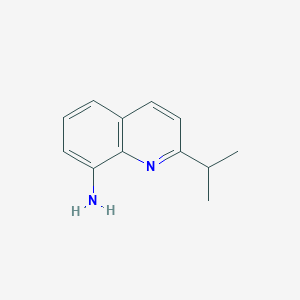
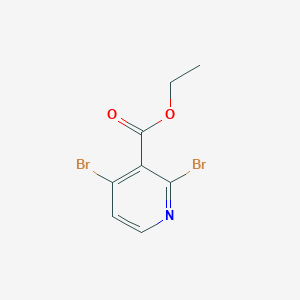
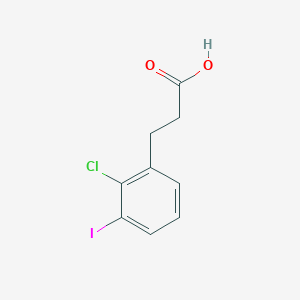
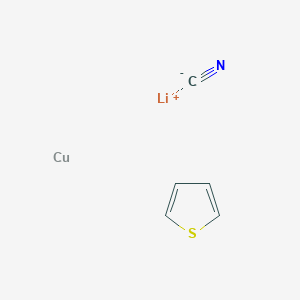
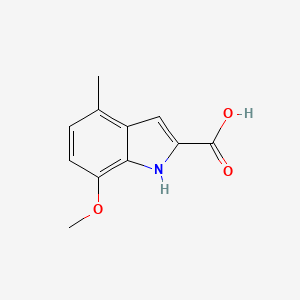
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12330814.png)
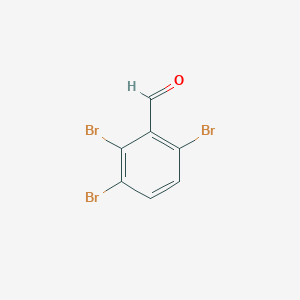
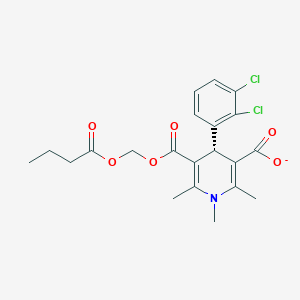
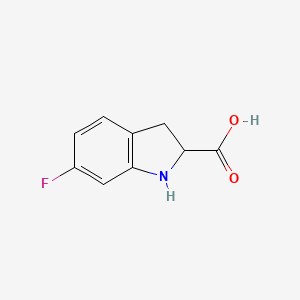
![5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-](/img/structure/B12330846.png)
